Flephedrone, chemically known as 4-fluoromethcathinone, is a synthetic stimulant belonging to the cathinone class. Its molecular formula is with a molar mass of 181.21 g/mol. Flephedrone was first identified in the early 2000s and has been marketed as a designer drug, often found in products labeled as "bath salts" since around 2008 . The compound is characterized by its structural similarity to other cathinones, featuring a phenyl ring and a methylamino group, which contributes to its psychoactive effects.
The synthesis of flephedrone typically involves the bromination of precursors followed by amination, which can lead to various derivatives based on the substituents used .
The synthesis of flephedrone was first reported in 1952 and typically involves several key steps:
Alternative methods may include oxidation processes involving ephedrine or pseudoephedrine derivatives .
Research on the interactions of flephedrone with biological systems is limited but suggests that it may interact with various neurotransmitter systems. Studies indicate that it may act on dopamine transporters similar to other stimulants, enhancing dopamine release while inhibiting its reuptake . This mechanism underlies its psychoactive effects but also raises concerns regarding addiction potential and neurotoxicity.
Flephedrone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Fluoromethcathinone | Similar backbone | Different position of fluorine |
| Mephedrone | Similar backbone | Lacks fluorine; different substituents |
| Methcathinone | Similar backbone | No fluorine; simpler structure |
| 4-Methylmethcathinone | Similar backbone | Methyl group instead of fluorine |
| Ethylone | Similar backbone | Ethyl substitution on phenyl ring |
Flephedrone's unique feature lies in its fluorine substitution at the para position on the phenyl ring, which may influence its potency and pharmacological profile compared to other compounds in this class .
Flephedrone, systematically named 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, was first synthesized in 1952 during investigations into compounds with potential antithyroidal, antibacterial, and bacteriostatic properties. However, its psychoactive potential remained unexplored until the late 2000s, when it emerged as a designer drug in global recreational markets. By 2008, it was detected in Europe through online sales and test purchases, leading to its classification as a new psychoactive substance (NPS). The resurgence of interest in synthetic cathinones, driven by their structural similarity to controlled stimulants like amphetamines, positioned flephedrone as a key subject of forensic and pharmacological research.
Flephedrone is identified by multiple nomenclature systems:
It falls under the following classifications:
Flephedrone belongs to the second-generation synthetic cathinones, characterized by fluorine substitution on the phenyl ring. Its structural relationship to other cathinones is outlined below:
| Feature | Flephedrone (4-FMC) | Mephedrone (4-MMC) | MDPV |
|---|---|---|---|
| Phenyl substitution | 4-Fluoro | 4-Methyl | 3,4-Methylenedioxy |
| Side chain | β-Keto, methylamine | β-Keto, methylamine | β-Keto, pyrrolidine |
| Primary activity | SNDRA* | SNDRA | NDRI† |
*SNDRA: Serotonin-norepinephrine-dopamine releasing agent
†NDRI: Norepinephrine-dopamine reuptake inhibitor
This fluorine substitution enhances its lipophilicity compared to non-halogenated cathinones, influencing its pharmacokinetic properties.
Analytical Detection:
Metabolic Pathways:
Structure-Activity Relationships:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (d, 2H, Ar-F), δ 3.15 (q, 1H, CH₃NH) |
| ¹³C NMR | δ 205.1 (C=O), δ 163.2 (C-F) |
| ¹⁹F NMR | δ -117.3 (singlet) |
| ESI-MS | [M+H]⁺ m/z 182.0976 |
Flephedrone, chemically designated as 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, represents a synthetic cathinone derivative with the molecular formula C10H12FNO [1] [2]. The compound is characterized by a phenethylamine backbone modified with a ketone functionality at the alpha position, establishing it within the cathinone chemical class [5]. The structural framework consists of a 4-fluorophenyl ring system connected to a propanone chain bearing a methylamino substituent at the beta position [1] [2].
The compound exists under multiple nomenclature systems, with 4-fluoromethcathinone serving as the primary systematic designation [1] [2]. The International Union of Pure and Applied Chemistry name for this substance is 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, reflecting its structural composition [2]. The Chemical Abstracts Service has assigned registry numbers 447-40-5 for the free base form and 7589-35-7 for the hydrochloride salt [2] [6].
Table 1: Basic Molecular Properties of Flephedrone
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight (g/mol) | 181.21 |
| Monoisotopic Mass (g/mol) | 181.090292 |
| CAS Number (free base) | 447-40-5 |
| CAS Number (hydrochloride salt) | 7589-35-7 |
| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)propan-1-one |
The molecular architecture incorporates several key structural elements that define its chemical behavior [1] [5]. The fluorine atom occupies the para position on the phenyl ring system, contributing to the compound's electronic properties and metabolic stability [6]. The ketone functionality at the alpha position represents the defining characteristic of cathinone derivatives, while the secondary amine group provides the basic character essential for salt formation [2] [5].
Flephedrone contains a single chiral center located at the alpha-carbon of the propanone side chain, resulting in the existence of two enantiomeric forms designated as R-(+) and S-(-) configurations [17] [19]. The presence of this asymmetric carbon atom gives rise to optical isomerism, with each enantiomer potentially exhibiting distinct pharmacological and physicochemical properties [17] [19].
The stereochemical configuration significantly influences the compound's three-dimensional molecular geometry and subsequent biological interactions [17]. Research has demonstrated that enantiomeric pairs of cathinone derivatives often display markedly different potencies and selectivity profiles at monoamine transporters [17]. The R-enantiomer and S-enantiomer of flephedrone have been assigned distinct Chemical Abstracts Service registry numbers: 1388142-25-3 for the R-enantiomer free base and 1388142-26-4 for the S-enantiomer free base [19].
Table 2: Stereochemical Analysis of Flephedrone
| Stereochemical Aspect | Description |
|---|---|
| Chiral Centers | One chiral center at α-carbon |
| Enantiomeric Forms | R-(+) and S-(-) enantiomers possible |
| Commercial Availability | Typically available as racemic mixture |
| Optical Activity | Data not extensively published |
| CAS Numbers (Enantiomers) | R: 1388142-25-3, S: 1388142-26-4 |
Commercial preparations of flephedrone are typically encountered as racemic mixtures containing equal proportions of both enantiomers [19]. The separation of individual enantiomers requires specialized chromatographic techniques employing chiral stationary phases [20]. Preparative chiral separation studies have demonstrated successful resolution using Chiralpak IA columns with optimized mobile phase compositions of heptane and propan-2-ol containing diethylamine as an additive [20].
The stereochemical properties of flephedrone influence its analytical characterization and detection methodologies [20]. Chiral separation techniques have revealed that the compound exhibits enantioselective behavior during chromatographic analysis, with distinct retention times for each enantiomer under appropriate analytical conditions [20].
Flephedrone exhibits a molecular weight of 181.21 grams per mole for the free base form, with the monoisotopic mass calculated as 181.090292 atomic mass units [1] [2]. The hydrochloride salt, representing the most commonly encountered form, possesses a molecular weight of 217.67 grams per mole, accounting for the additional hydrogen chloride moiety [7] [9].
The compound manifests as a solid crystalline material under standard temperature and pressure conditions [7] [9]. The hydrochloride salt appears as a white to off-white crystalline powder with well-defined melting characteristics [7] [9]. Melting point determinations have yielded values ranging from 216 to 222 degrees Celsius according to LGC Standards specifications, while Lipomed reports a more precise melting point of 228 ± 3 degrees Celsius [7] [9].
Table 3: Physical Properties of Flephedrone
| Property | Value |
|---|---|
| Physical State (HCl salt) | Solid crystalline powder |
| Appearance | White to off-white |
| Melting Point (°C) - LGC Standards | 216-222 |
| Melting Point (°C) - Lipomed | 228 ± 3 |
| Molecular Weight HCl salt (g/mol) | 217.67 |
| UV Maximum (nm) | 250.0 ± 1.0 |
| Molar Absorptivity | 13000 ± 1500 (methanol) |
The ultraviolet absorption characteristics of flephedrone demonstrate maximum absorption at 250.0 ± 1.0 nanometers when dissolved in methanol, with a molar absorptivity coefficient of 13000 ± 1500 [7]. These spectroscopic properties facilitate analytical identification and quantitative determination of the compound in various matrices [7] [25].
Flephedrone demonstrates variable solubility characteristics dependent upon the solvent system and the specific salt form employed [26] [27]. The hydrochloride salt exhibits enhanced water solubility compared to the free base form, reflecting the ionic nature of the salt formation [6] [26]. This increased aqueous solubility results from the protonation of the amino group, creating a charged species that interacts favorably with polar protic solvents [26].
The compound displays good solubility in organic solvents, particularly those of moderate to high polarity [27]. Ethanol, dimethyl sulfoxide, and dimethylformamide represent preferred solvents for analytical and synthetic applications [27]. The solubility profile indicates enhanced dissolution in polar aprotic solvents, consistent with the compound's structural characteristics and functional group composition [27].
Table 4: Solubility Parameters of Flephedrone
| Solvent Category | Specific Solvents | Notes |
|---|---|---|
| Organic Solvents | Ethanol, DMSO, DMF | Good solubility reported |
| Polar Protic Solvents | Methanol, Alcohols | Enhanced by polar nature |
| Polar Aprotic Solvents | DMSO, DMF | Standard laboratory solvents |
| Water Solubility | Soluble (HCl salt) | Salt form increases solubility |
| Sample Preparation Solvent | D2O (~10 mg/mL) | Used for NMR analysis |
The chemical stability of flephedrone exhibits significant dependence upon environmental conditions, particularly temperature, pH, and storage duration [10] [14]. Comprehensive stability studies have revealed that the compound demonstrates moderate stability under ambient conditions but experiences accelerated degradation under certain environmental parameters [10].
Temperature-dependent stability assessments indicate that flephedrone maintains reasonable integrity when stored at room temperature for short durations of up to three days, with greater than 60% of the original material remaining detectable [10]. Refrigerated storage at 4 degrees Celsius extends this stability window to approximately 14 days with similar recovery percentages [10]. Long-term frozen storage at -40 degrees Celsius provides optimal preservation conditions, maintaining more than 65% of the original concentration after six months [10].
Table 5: Chemical Stability of Flephedrone Under Various Conditions
| Storage Condition | Stability Assessment | Percentage Remaining |
|---|---|---|
| Room Temperature (3 days) | Moderate stability issues | >60% (estimated) |
| Refrigerated 4°C (14 days) | Improved stability | >60% (estimated) |
| Frozen -40°C (12 months) | Good long-term stability | >65% after 6 months |
| pH 4 (acidic conditions) | Improved stability | Enhanced |
| pH 8 (alkaline conditions) | Poor stability (worst among secondary amines) | Significantly reduced |
| High pH (>12) | Significant degradation | Multiple degradation products |
The pH-dependent stability profile reveals critical vulnerabilities under alkaline conditions [10] [14]. Acidic environments at pH 4 promote enhanced stability, while alkaline conditions at pH 8 result in substantial degradation, with flephedrone exhibiting among the poorest stability characteristics within the secondary amine cathinone class [10]. Extremely high pH conditions exceeding 12 units lead to rapid decomposition with the formation of multiple degradation products [14].
Halogenated cathinones, including flephedrone, demonstrate particular susceptibility to degradation under alkaline conditions due to the presence of the fluorine substituent on the aromatic ring system [10] [14]. This structural feature contributes to increased instability compared to non-halogenated analogues, necessitating careful attention to storage conditions and analytical protocols [10].
The reactivity profile of flephedrone is fundamentally determined by the presence of three primary functional groups: the aromatic fluorophenyl system, the ketone carbonyl group, and the secondary amine functionality [21] [22]. Each of these structural elements contributes distinct chemical properties that govern the compound's behavior under various reaction conditions [21] [22].
The ketone functionality represents the most reactive site within the molecular structure, capable of participating in nucleophilic addition reactions, reduction processes, and condensation reactions typical of carbonyl compounds [22]. This α-aminoketone arrangement characteristic of cathinone derivatives provides unique reactivity patterns distinct from simple ketones or amines [22]. The proximity of the amino group to the carbonyl carbon influences the electronic distribution and reactivity of both functional groups [22].
The secondary amine group exhibits basic properties and serves as a nucleophilic center capable of participating in alkylation reactions, acylation processes, and salt formation with acids [21] [22]. The methylamino substituent provides moderate steric hindrance while maintaining sufficient reactivity for various chemical transformations [22]. This functional group is particularly important for the formation of stable salt derivatives used in analytical and synthetic applications [21].
The 4-fluorophenyl aromatic system contributes to the compound's overall stability while introducing specific electronic effects through the fluorine substituent [22]. The para-fluorine atom acts as an electron-withdrawing group, influencing the reactivity of the adjacent carbonyl functionality and affecting the compound's overall chemical behavior [22]. This substitution pattern also impacts metabolic stability and degradation pathways [22].
Flephedrone exhibits basic properties due to the presence of the secondary amine functional group, which can accept protons to form stable ammonium salts [11] [19]. The compound readily undergoes protonation reactions with various acids, forming crystalline salt derivatives that demonstrate enhanced water solubility and improved handling characteristics [6] [7].
The formation of the hydrochloride salt represents the most common acid-base reaction, producing a stable white crystalline material suitable for analytical and research applications [6] [7]. During the preparation of hydrochloride salts, temporary color formation including blue and brown hues has been observed, likely reflecting intermediate complexation or oxidation processes [19].
While specific pKa values for flephedrone have not been extensively published in the available literature, the compound's behavior is consistent with other secondary amine cathinone derivatives [11] [19]. The basic character of the amino group enables the formation of various salt forms with different acids, each potentially exhibiting distinct physicochemical properties [19].
The acid-base equilibrium significantly influences the compound's solubility profile, analytical behavior, and chemical stability [11] [19]. Protonated forms demonstrate enhanced water solubility and altered partition coefficients compared to the neutral free base form [19]. These properties are particularly relevant for analytical extraction procedures and purification processes [27].
The hydrolytic stability of flephedrone varies significantly with pH conditions, demonstrating particular vulnerability under alkaline environments [10] [14]. The compound undergoes complex degradation processes that involve multiple mechanistic pathways dependent upon the specific reaction conditions [10] [14].
Under alkaline conditions, flephedrone experiences accelerated degradation through hydrolytic mechanisms that target both the ketone functionality and the aromatic fluorine substituent [14]. The halocathinone structure, particularly the ortho positional isomers, exhibits exceptional instability in basic solutions, leading to the formation of multiple degradation products observable through chromatographic analysis [14].
The degradation rate demonstrates temperature dependence, with elevated temperatures accelerating the hydrolytic processes [10]. Storage at reduced temperatures significantly retards degradation reactions, with frozen storage providing optimal preservation conditions for extended periods [10]. The rate of degradation can be minimized through appropriate storage protocols maintaining low temperatures and controlled pH conditions [14].
Phase I metabolic processes contribute to the compound's degradation profile through enzymatic pathways involving cytochrome P450 systems [22]. These biotransformation reactions include N-demethylation, ketone reduction, and aromatic oxidation processes that generate various metabolite products [22]. The fluorine substituent influences these metabolic pathways, potentially affecting both the rate and products of enzymatic degradation [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of flephedrone through multiple nuclei analysis. The compound has been extensively characterized using proton (¹H), carbon-13 (¹³C), nitrogen-15 (¹⁵N) heteronuclear multiple bond correlation, and fluorine-19 (¹⁹F) nuclear magnetic resonance spectroscopy [1] [2] [3].
The ¹H nuclear magnetic resonance spectrum of flephedrone in deuterium oxide reveals characteristic fluorine-proton coupling patterns in the aromatic region. The aromatic protons at positions 2 and 6 appear as a doublet of doublets at 8.07 parts per million with coupling constants of ³J(H-H) = 8.4 hertz and ⁴J(H-F) = 5.2 hertz. The protons at positions 3 and 5 resonate as a triplet at 7.31 parts per million with ³J(H-H) = ³J(H-F) = 8.4 hertz [3].
The aliphatic region displays the characteristic cathinone pattern with the methine proton at position 8 appearing as a quartet at 5.09 parts per million (³J(H-H) = 7 hertz), the methyl group at position 9 as a doublet at 1.60 parts per million (³J(H-H) = 7 hertz), and the N-methyl group as a singlet at 2.81 parts per million [3].
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
|---|---|---|---|
| 1 | – | 129 (d, ⁴J(C-F) 3 Hz) | – |
| 2,6 | 8.07 (dd, ³J(H-H) 8.4 Hz, ⁴J(H-F) 5.2 Hz) | 132 (d, ³J(C-F) 10 Hz) | – |
| 3,5 | 7.31 (t, ³J(H-H) = ³J(H-F) 8.4 Hz) | 116 (d, ²J(C-F) 22 Hz) | – |
| 4 | – | 167 (d, ¹J(C-F) 255 Hz) | -102.1 (tt, ³J 8.4, ⁴J 5.2 Hz) |
| 7 | – | 196 | – |
| 8 | 5.09 (q, ³J(H-H) 7 Hz) | 60 | – |
| 9 | 1.60 (d, ³J(H-H) 7 Hz) | 15 | – |
| N-CH₃ | 2.81 (s) | 31 | – |
The ¹³C nuclear magnetic resonance spectrum demonstrates extensive carbon-fluorine coupling throughout the aromatic system. The quaternary carbon bearing the fluorine substituent appears at 167 parts per million with a large one-bond coupling constant (¹J(C-F) = 255 hertz). The carbon atoms ortho to fluorine (positions 3 and 5) exhibit a characteristic doublet at 116 parts per million with ²J(C-F) = 22 hertz, while the meta carbons (positions 2 and 6) appear at 132 parts per million with ³J(C-F) = 10 hertz [3].
The ¹⁹F nuclear magnetic resonance spectrum shows a single resonance at -102.1 parts per million, appearing as a triplet of triplets due to coupling with the aromatic protons. This chemical shift value is diagnostic for para-fluorine substitution in the cathinone framework [3].
Nitrogen-15 heteronuclear multiple bond correlation spectroscopy confirms the presence of a secondary amine coupled to both the N-methyl and α-methyl groups, providing unambiguous evidence for the methylamino functionality [3].
Mass spectrometric analysis of flephedrone reveals characteristic fragmentation patterns under electron ionization conditions. The compound exhibits extensive fragmentation typical of synthetic cathinones, often resulting in very low or absent molecular ion intensity [4] [5] [6].
The base peak consistently appears at mass-to-charge ratio 58, corresponding to the iminium ion (C₂H₄NH₂⁺) formed through α-cleavage between carbons 1 and 2. This fragmentation pathway represents the most favorable dissociation route for N-methylated cathinones [6] [7].
| Fragment Type | Mass (m/z) | Formation Mechanism | Relative Intensity |
|---|---|---|---|
| Molecular Ion [M]⁺ | 181 | Intact molecular ion | Very low/absent |
| Base Peak (Iminium Ion) | 58 (C₂H₄NH₂⁺) | α-cleavage, iminium ion formation | Base peak (100%) |
| Fluorophenyl Fragment | 95 | Loss of CO from fluoroacylium ion | High |
| Acylium Ion | 123 (C₆H₄F-CO⁺) | Fluorobenzoyl acylium ion | High |
| Benzoyl Ion | 105 | Benzoyl acylium ion | Moderate |
| Tropylium Ion | 77 | Loss of CO from benzoyl ion | Moderate |
The fluorobenzoyl acylium ion at mass-to-charge ratio 123 represents a diagnostic fragment for para-fluorinated cathinones. This ion forms through cleavage at the carbonyl carbon with retention of the fluorinated aromatic system [5] [6]. Subsequent loss of carbon monoxide from this acylium ion produces the fluorophenyl cation at mass-to-charge ratio 95 [6].
Additional fragmentation includes formation of the benzoyl ion at mass-to-charge ratio 105 and its subsequent decomposition to the tropylium ion at mass-to-charge ratio 77 through carbon monoxide elimination [5] [8].
Electrospray ionization mass spectrometry provides the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 182.0976, with the molecular formula C₁₀H₁₃FNO requiring 182.0981, confirming the identity within acceptable mass accuracy limits [3].
Infrared spectroscopy of flephedrone reveals characteristic absorption bands consistent with the cathinone structural framework. The compound exhibits a strong carbonyl stretch characteristic of α-ketones, typically observed around 1688 wavenumbers [9] [10].
The spectrum displays typical aliphatic and aromatic carbon-hydrogen stretching vibrations in the 2700-3000 wavenumbers region. When present as the hydrochloride salt, characteristic amine salt bands are observed, reflecting the protonated secondary amine functionality [9] [10].
Aromatic carbon-carbon vibrations appear at approximately 1598 wavenumbers, consistent with para-disubstituted benzene rings. The presence of the fluorine substituent introduces characteristic carbon-fluorine stretching vibrations, which can be diagnostic for fluorinated aromatic compounds [10] [11].
The infrared spectrum provides valuable fingerprint information for compound identification, particularly when combined with gas chromatography-infrared spectroscopy for differentiation of positional isomers. The fingerprint region (below 1500 wavenumbers) contains unique absorption patterns that can distinguish between ortho-, meta-, and para-fluoromethcathinone isomers [11].
Ultraviolet-visible spectroscopy of flephedrone demonstrates characteristic aromatic absorption features. The compound exhibits absorption maxima at 264 nanometers and 270 nanometers when dissolved in methanol [12]. These absorption bands arise from π→π* electronic transitions within the aromatic system [13].
The presence of the para-fluorine substituent influences the electronic structure of the aromatic ring, resulting in subtle shifts in the absorption wavelengths compared to unsubstituted cathinones. The electron-withdrawing nature of fluorine affects the electronic density of the aromatic system, modulating the energy of electronic transitions [14].
| Parameter | Value | Notes |
|---|---|---|
| λmax 1 | 264 nm | Primary absorption maximum |
| λmax 2 | 270 nm | Secondary absorption maximum |
| Solvent | Methanol | Standard analytical solvent |
| Absorption Characteristics | Typical aromatic absorption | π→π* transitions |
| Detection Wavelength (LC) | 254 nm | Standard HPLC detection |
In liquid chromatographic applications, detection at 254 nanometers provides adequate sensitivity for analytical quantification. The ultraviolet-visible absorption properties enable photometric detection in high-performance liquid chromatography systems [13] [15].
The spectroscopic characteristics have been utilized in the development of fluorescence-based sensing systems. Research has demonstrated that flephedrone can participate in copper-mediated fluorescence quenching reactions, enabling its detection in complex matrices such as oral fluid [13].
Comprehensive single crystal X-ray diffraction studies specifically focused on flephedrone remain limited in the current literature. However, related synthetic cathinones have been extensively characterized using this technique, providing valuable structural insights for the cathinone class [16] [17].
Single crystal X-ray diffraction analysis has proven highly effective for the definitive identification of designer drugs, including cathinone derivatives. This technique enables determination of molecular structure with complete certainty, even for previously unknown substances [16].
| Parameter | Finding | Reference Type |
|---|---|---|
| Crystal System Status | No specific single crystal studies found for flephedrone | Literature gap |
| Single Crystal Studies | Related cathinones (metaphedrone, pentedrone) have been studied | Related compounds |
| Structural Determination | Single crystal X-ray diffraction is effective for designer drug ID | General methodology |
| Comparative Studies | Structural comparison with related synthetic cathinones available | Structural analogies |
Related studies on metaphedrone and pentedrone hydrochlorides have demonstrated that synthetic cathinones typically crystallize with specific lattice parameters that can be used for rapid identification once deposited in crystallographic databases [16]. The presence of a chiral center at the α-carbon results in racemic mixtures in the crystal lattice [17].
Structural studies on fluorinated cathinone derivatives such as 4-fluorophenylpentanone have revealed typical intermolecular interactions and packing arrangements. These compounds generally exhibit standard bond lengths and angles, with the fluorine substituent participating in weak intermolecular interactions that influence crystal packing [17].